molecular formula C6H3FIN3 B13520639 2-Azido-4-fluoro-1-iodobenzene

2-Azido-4-fluoro-1-iodobenzene

Cat. No.: B13520639
M. Wt: 263.01 g/mol
InChI Key: UOVARBIFFMRXBS-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of azido, fluoro, and iodo functional groups attached to a benzene ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of 4-fluoroaniline followed by a Sandmeyer reaction to introduce the azido group . The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido group.

Industrial Production Methods

While specific industrial production methods for 2-Azido-4-fluoro-1-iodobenzene are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-fluoro-1-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The iodo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for reduction reactions.

Major Products

    Substituted Benzene Derivatives: Formed through substitution reactions.

    Coupled Products: Resulting from cross-coupling reactions.

    Aminated Products: Obtained from the reduction of the azido group.

Scientific Research Applications

2-Azido-4-fluoro-1-iodobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in radiochemistry for the preparation of radiolabeled compounds.

    Biology: Employed in the study of biological systems through bioorthogonal chemistry, where it can be used to label biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-4-fluoro-1-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, while the iodo group can engage in cross-coupling reactions. These properties make it a valuable tool in synthetic chemistry and molecular biology .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroiodobenzene: Similar structure but lacks the azido group.

    2-Bromo-4-fluoro-1-iodobenzene: Contains a bromo group instead of an azido group.

    1-Fluoro-4-iodobenzene: Another related compound used in similar applications.

Uniqueness

2-Azido-4-fluoro-1-iodobenzene is unique due to the combination of azido, fluoro, and iodo groups on a single benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.

Properties

Molecular Formula

C6H3FIN3

Molecular Weight

263.01 g/mol

IUPAC Name

2-azido-4-fluoro-1-iodobenzene

InChI

InChI=1S/C6H3FIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H

InChI Key

UOVARBIFFMRXBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=[N+]=[N-])I

Origin of Product

United States

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